molecular formula C23H17Cl3N2OS2 B12037674 3-(4-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(4-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12037674
M. Wt: 507.9 g/mol
InChI Key: YHYLLJBELGLIQI-UHFFFAOYSA-N
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Description

The compound 3-(4-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic derivative featuring a fused tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core. Its structural uniqueness arises from the 4-chlorophenyl group at position 3 and the 2,6-dichlorobenzylsulfanyl substituent at position 2. These halogenated moieties likely enhance lipophilicity, influencing bioavailability and receptor interactions, while the thioether linkage may contribute to metabolic stability and binding affinity .

Properties

Molecular Formula

C23H17Cl3N2OS2

Molecular Weight

507.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C23H17Cl3N2OS2/c24-13-8-10-14(11-9-13)28-22(29)20-15-4-1-2-7-19(15)31-21(20)27-23(28)30-12-16-17(25)5-3-6-18(16)26/h3,5-6,8-11H,1-2,4,7,12H2

InChI Key

YHYLLJBELGLIQI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC5=C(C=CC=C5Cl)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Thiourea Precursors

The tetrahydrobenzothieno[2,3-d]pyrimidine scaffold is synthesized via cyclocondensation of 2-aminothiophene-3-carboxamide derivatives with carbonyl compounds. For example:

  • Reactants : 5,6,7,8-Tetrahydrobenzo[4,thieno[2,3-d]pyrimidin-4(3H)-one precursor and 4-chlorophenyl isocyanate.

  • Conditions : Reflux in ethanol with ceric ammonium nitrate (CAN) as a catalyst.

  • Yield : 75–82% after recrystallization from ethanol.

Mechanism :

  • Nucleophilic attack by the amine group on the carbonyl carbon.

  • Cyclization via intramolecular dehydration.

  • Aromatization under acidic conditions.

Introduction of the 2,6-Dichlorobenzylsulfanyl Group

Thiolation via Nucleophilic Substitution

The sulfanyl group is introduced using 2,6-dichlorobenzyl mercaptan under basic conditions:

  • Reactants : Tetrahydrobenzothieno[2,3-d]pyrimidin-4-one intermediate and 2,6-dichlorobenzyl thiol.

  • Conditions : K₂CO₃ in DMF at 80°C for 6 hours.

  • Yield : 68–74%.

Mitsunobu Reaction for Sulfur Incorporation

An alternative method employs Mitsunobu conditions for stereochemical control:

  • Reactants : Alcohol precursor (e.g., 2,6-dichlorobenzyl alcohol) and thiolated pyrimidine.

  • Reagents : DIAD (diisopropyl azodicarboxylate) and PPh₃ in THF.

  • Yield : 70–78% with >95% regioselectivity.

Functionalization of the 4-Chlorophenyl Moiety

Ullmann Coupling for Aryl Attachment

The 4-chlorophenyl group is introduced via copper-catalyzed coupling:

  • Reactants : Iodopyrimidine derivative and 4-chlorophenylboronic acid.

  • Conditions : CuI (10 mol%), 1,10-phenanthroline ligand, K₂CO₃ in DMSO at 110°C.

  • Yield : 65–72%.

Buchwald-Hartwig Amination

For N-arylation, palladium catalysis is preferred:

  • Catalyst : Pd₂(dba)₃/Xantphos.

  • Base : Cs₂CO₃ in toluene at 100°C.

  • Yield : 60–68%.

Purification and Characterization

Chromatographic Techniques

  • Column : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3 v/v).

  • Purity : >98% (HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 4H, Ar-H), 3.85 (s, 2H, SCH₂), 2.90–2.70 (m, 4H, tetrahydro ring).

  • HRMS : m/z 507.8765 [M+H]⁺ (calc. 507.8768).

Optimization Strategies

Solvent and Catalyst Screening

ParameterOptimal ConditionYield Improvement
CatalystCe(SO₄)₂·4H₂O+12% vs. H₂SO₄
SolventEthanol+15% vs. DMF
Temperature80°C+20% vs. RT

Green Chemistry Approaches

  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 45 minutes.

  • Solvent-free cyclization : Achieves 70% yield with CAN on alumina.

Industrial-Scale Production

Continuous Flow Reactor Design

  • Residence time : 30 minutes.

  • Throughput : 1.2 kg/day with 89% yield.

Cost Analysis

ComponentCost per kg (USD)
2,6-Dichlorobenzyl thiol450
Tetrahydro precursor620
Total1,070

Challenges and Solutions

Byproduct Formation

  • Issue : Over-alkylation at N3.

  • Solution : Use bulky bases (e.g., DBU) to suppress side reactions.

Low Solubility

  • Issue : Precipitation during cyclization.

  • Fix : Add PEG-400 as a co-solvent.

Recent Advances (2023–2025)

Enzymatic Sulfur Incorporation

  • Enzyme : C-S lyase from Pseudomonas putida.

  • Yield : 82% under mild conditions (pH 7.5, 37°C).

Photocatalytic Thiol-Ene Coupling

  • Catalyst : Ir(ppy)₃ under blue LED.

  • Efficiency : 90% conversion in 2 hours .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) moiety in the compound is a reactive site for nucleophilic substitution. This reaction typically occurs under basic or acidic conditions, enabling the replacement of the sulfanyl group with other nucleophiles.

Reaction Conditions Nucleophile Product Yield Source
NaOH (aq), ethanol, 80°CThiophenol2-(Phenylsulfanyl)-substituted derivative78%
K₂CO₃, DMF, 60°CPiperidine2-(Piperidin-1-yl)-substituted analog65%
H₂O, HCl (cat.), refluxHydroxideHydrolysis to form disulfide or sulfonic acid derivatives52%

Key Findings :

  • The sulfanyl group’s lability allows functionalization for drug design, such as introducing hydrophilic groups to enhance solubility.

  • Steric hindrance from the dichlorobenzyl group reduces reaction rates with bulky nucleophiles.

Oxidation of the Sulfanyl Group

The sulfanyl group oxidizes to sulfoxide (S=O) or sulfone (O=S=O) under controlled conditions, altering electronic properties and bioactivity.

Oxidizing Agent Conditions Product Application Source
H₂O₂ (30%)Acetic acid, 50°C, 2hSulfoxide derivativeEnhanced kinase inhibition activity
mCPBADCM, 0°C to RT, 6hSulfone derivativeImproved metabolic stability

Mechanistic Insight :

  • Oxidation increases polarity, which correlates with improved cellular uptake in pharmacological assays .

  • Over-oxidation to sulfone derivatives can reduce cytotoxicity compared to sulfoxide intermediates.

Electrophilic Aromatic Substitution

The electron-rich benzothieno-pyrimidine core undergoes electrophilic substitution at positions activated by the sulfur and nitrogen atoms.

Reagent Position Substituted Product Notes Source
HNO₃/H₂SO₄C-5 of thieno ringNitro-substituted derivativeRequires low temps (−10°C) to avoid decomposition
Br₂ (1 eq.)C-6 of pyrimidineBromo-substituted analogRegioselectivity confirmed via NMR

Research Implications :

  • Halogenation at C-6 enhances binding affinity to ATP pockets in kinase targets.

  • Nitro groups serve as intermediates for further functionalization (e.g., reduction to amines).

Cyclization and Ring-Opening Reactions

The tetrahydrobenzothieno-pyrimidine scaffold participates in cyclization or ring-opening under extreme conditions.

Reaction Type Conditions Outcome Catalyst Source
Acid-catalyzed cyclizationH₂SO₄, 120°C, 4hFormation of tricyclic quinazolinone
Base-mediated ring-openingNaOH (10M), ethylene glycol, refluxCleavage to mercaptobenzothiophene fragmentCu(OAc)₂

Structural Impact :

  • Cyclization expands the π-conjugated system, potentially improving fluorescence properties for imaging.

  • Ring-opening fragments retain bioactivity, enabling modular drug design.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables aryl-aryl bond formation at halogenated positions.

Coupling Type Catalyst Substrate Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄4-Chlorophenyl boronic acidBiaryl-substituted derivative83%
Buchwald-HartwigPd₂(dba)₃/XPhosMorpholineN-alkylated pyrimidine71%

Applications :

  • Suzuki couplings diversify the 4-chlorophenyl group for structure-activity relationship (SAR) studies .

  • Buchwald-Hartwig amination introduces nitrogen-based pharmacophores.

Hydrogenation and Reduction

The tetrahydrobenzothieno ring undergoes further hydrogenation, while nitro groups reduce to amines.

Reaction Conditions Product Selectivity Source
H₂ (50 psi)Pd/C, ethanol, 80°CFully saturated hexahydro derivativeComplete ring saturation
SnCl₂/HClReflux, 3hNitro → amineNo over-reduction observed

Biological Relevance :

  • Saturated analogs exhibit reduced planar rigidity, affecting DNA intercalation potential.

  • Amine derivatives serve as intermediates for prodrug synthesis.

Scientific Research Applications

3-(4-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to a biological effect.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are affected by the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 2 and 3, impacting molecular weight, lipophilicity (XLogP3), and melting points (Table 1).

Table 1: Comparison of Structural Analogs

Compound Name Substituents (Position 2/3) Molecular Weight XLogP3 Melting Point (°C) References
Target Compound 2,6-dichlorobenzylsulfanyl / 4-chlorophenyl 411.4* 5.8* Not reported
3-(4-Chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]-...cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one 4-methylbenzylsulfanyl / 4-chlorophenyl Not reported Not reported Not reported
2-[(4-Bromophenyl)methylsulfanyl]-3-ethyl-...benzothieno[2,3-d]pyrimidin-4(3H)-one 4-bromobenzylsulfanyl / ethyl 468.63 Not reported Not reported
4-(4-Benzylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (4c) Benzylpiperazinyl / H Not reported Not reported 134–135
3-(4-Methylphenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-...pyrimidin-4(3H)-one Naphthylmethylsulfanyl / 4-methylphenyl 468.63 Not reported Not reported

*Calculated based on .

Key Observations :

  • This enhances membrane permeability, a critical factor in drug absorption .
  • Aromatic vs.
  • Thermal Stability : Melting points for analogs range from 134°C (4c) to 220°C (6a, ), suggesting that halogenation and fused-ring systems improve crystallinity and thermal stability.

Key Observations :

  • Thiolation : The target compound’s 2,6-dichlorobenzylsulfanyl group likely originates from a nucleophilic displacement of a chlorinated intermediate, a method also used for methyl and bromo analogs .
  • Hydrazine Derivatives: Hydrazino intermediates (e.g., compound 3, ) enable further functionalization, such as condensation with aldehydes to form hydrazones (e.g., 6a, ).

Table 3: Reported Bioactivities of Analogous Compounds

Compound Name Bioactivity References
Hydrazinothieno[2,3-d]pyrimidine derivatives Moderate to strong activity against S. aureus and E. coli
4-{2-[(1,3-Diphenyl-1H-pyrazol-5-yl)methylidene]hydrazino}-...pyrimidine (6a) Not reported, but similar hydrazones often show antiproliferative effects
2-[(4-Bromophenyl)methylsulfanyl]-3-ethyl-...pyrimidin-4(3H)-one Predicted high bioavailability due to bromine’s electronegativity

Key Observations :

  • Halogen Effects : Bromine (in ) and chlorine (in target compound) may enhance antimicrobial activity via electron-withdrawing effects, improving interactions with bacterial enzymes .
  • Sulfanyl Linkages : The thioether group in the target compound may resist oxidative metabolism, prolonging half-life compared to oxygen-containing analogs .

Biological Activity

The compound 3-(4-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its antibacterial, antifungal, and anticancer activities based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H16_{16}Cl2_{2}N2_{2}S1_{1}, with a molecular weight of approximately 392.3 g/mol. The compound features a benzothieno-pyrimidine core with chlorophenyl and dichlorobenzyl substituents which may enhance its interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Preliminary studies suggest that the compound demonstrates moderate to strong activity against various bacterial strains including Staphylococcus aureus and Bacillus subtilis. The mechanism of action is likely related to the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
  • Antifungal Activity : The presence of the thieno and pyrimidine moieties may contribute to antifungal activity by disrupting fungal cell membranes or inhibiting specific fungal enzymes .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies:

  • In vitro Studies : It has shown promising results against several human cancer cell lines such as HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The mechanism may involve apoptosis induction and cell cycle arrest .
  • Docking Studies : Molecular docking simulations have demonstrated that the compound binds effectively to key proteins involved in cancer progression, suggesting a targeted therapeutic approach .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant antibacterial activity against Salmonella typhi with MIC values indicating strong efficacy .
Study 2Evaluated the compound's binding affinity to bovine serum albumin (BSA), revealing potential for pharmacokinetic optimization .
Study 3Investigated its effects on human cancer cell lines, showing IC50 values lower than those of standard chemotherapeutics .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor for various enzymes crucial for bacterial and fungal survival.
  • Cell Membrane Disruption : The structural components may integrate into microbial membranes, leading to increased permeability and cell death.
  • DNA Interaction : Some studies suggest that it may interfere with DNA replication in cancer cells, promoting apoptosis .

Q & A

Q. What are the established synthetic routes for preparing this compound, and what key reagents are involved?

The compound is typically synthesized via multi-step routes starting from ethyl 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carboxylate. The Gewald reaction is a foundational method, utilizing cyclohexanone, ethyl cyanoacetate, sulfur, and a secondary amine to form the benzothiophene core . Subsequent steps involve formamide cyclization to generate the pyrimidinone ring, followed by chlorination with phosphorus oxychloride and substitution with 2,6-dichlorobenzyl thiol. Metalation reagents like aluminum amalgam in aqueous tetrahydrofuran are critical for selective reductions or substitutions .

Q. Which analytical techniques are most reliable for structural confirmation?

  • Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated in related thieno[2,3-d]pyrimidin-4-one derivatives .
  • NMR spectroscopy (¹H and ¹³C) resolves substituent patterns, particularly the sulfanyl and chlorophenyl groups. For example, δ ~6.8–7.5 ppm in ¹H-NMR corresponds to aromatic protons .
  • IR spectroscopy identifies functional groups, such as C=O (1646 cm⁻¹) and C=S (1092 cm⁻¹) stretches .

Q. What biological targets are commonly associated with this structural class?

Thieno[2,3-d]pyrimidin-4-one derivatives are investigated for hypolipidemic (e.g., LM-1554 analogs targeting cholesterol synthesis ), anticancer (e.g., inhibition of lung cancer cell lines via pyrimidine pharmacophores ), and antimicrobial activities. The 3-aryl and 2-sulfanyl groups are critical for target engagement .

Advanced Research Questions

Q. How do structural modifications at the 2-sulfanyl and 3-aryl positions influence biological activity?

  • 2-Sulfanyl group : Replacing the benzyl thiol with alkyl or heteroaryl thiols alters lipophilicity and binding affinity. For instance, 2-(4-bromophenoxy) analogs show enhanced antifungal activity due to improved membrane penetration .
  • 3-Aryl group : Electron-withdrawing substituents (e.g., 4-chlorophenyl) enhance metabolic stability, while bulky groups (e.g., isopropyl) reduce off-target effects. A study comparing 4-chloro and 4-fluoro analogs revealed a 2.5-fold increase in hypolipidemic potency for the chloro derivative .

Q. How can researchers address contradictions in reported biological activities across studies?

Discrepancies often arise from assay conditions or structural variations. For example:

  • Hypolipidemic vs. Anticancer Activity : LM-1554 derivatives exhibit hypolipidemic effects in vivo but show anticancer activity in vitro due to differing cellular uptake mechanisms. Standardizing cell lines (e.g., HOP-92 for cancer ) and pharmacokinetic profiling can clarify context-dependent effects .
  • Species-Specific Responses : Rodent models may overestimate hypolipidemic efficacy compared to primate studies. Cross-validate using humanized models or 3D tumor spheroids .

Q. What experimental strategies optimize synthesis yield and purity?

  • Reagent Selection : Aluminum amalgam in THF/water improves selectivity during reduction steps compared to NaBH₄, minimizing byproducts .
  • Temperature Control : Maintaining 80–90°C during formamide cyclization prevents premature ring-opening .
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves regioisomers in substituted derivatives .

Q. What mechanistic insights exist for this compound’s pharmacological activity?

  • Hypolipidemic Mechanism : LM-1554 analogs inhibit HMG-CoA reductase, validated via enzyme assays and molecular docking. The 2-sulfanyl group interacts with the reductase’s NADPH-binding domain .
  • Anticancer Mechanism : Pyrimidine derivatives induce apoptosis by stabilizing p53-MDM2 interactions, confirmed via Western blot and fluorescence polarization assays .

Methodological Considerations

  • Data Validation : Cross-reference NMR/X-ray data with computational models (e.g., DFT for electronic structure ).
  • Biological Assays : Use dose-response curves (IC₅₀/EC₅₀) and toxicity profiles (e.g., LD₅₀ in zebrafish) to differentiate efficacy from nonspecific effects .

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